Isorhamnetin

CYP1B1 inhibition Chemoprevention Drug metabolism

Isorhamnetin's single 3′-O-methyl group distinguishes it from quercetin, delivering nM-level CYP1B1 inhibition (Ki=3 nM), superior vasodilation potency, and unique P-gp ATPase stimulation. Substituting with cheaper analogs compromises target-specificity, metabolic stability, and data reproducibility. For CYP1B1-mediated pharmacology, vascular studies, or transporter biology, authentic isorhamnetin is non-negotiable.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
CAS No. 480-19-3
Cat. No. B1672294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhamnetin
CAS480-19-3
Synonyms3,4',5,7-tetrahydroxy-3'-methoxy-flavone
3,4',5,7-tetrahydroxy-3'-methoxyflavone
3-methyl-quercetin
3-methylquercetin
3-O-methylquercetin
iso-rhamnetin
isorhamnetin
isorhamnetine
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3
InChIKeyIZQSVPBOUDKVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isorhamnetin (CAS 480-19-3): A Distinct 3′-O-Methylated Flavonol Aglycone for Targeted Research and Procurement


Isorhamnetin (3′-methoxy-3,4′,5,7-tetrahydroxyflavone) is a naturally occurring O-methylated flavonol aglycone, found in various medicinal plants and dietary sources such as Ginkgo biloba, sea buckthorn (Hippophae rhamnoides), and pungent yellow or red onions, where it acts as a minor pigment [1]. As a key active metabolite of the more abundant flavonol quercetin, isorhamnetin possesses a distinct methylation pattern at the 3′-hydroxyl position, which fundamentally alters its physicochemical properties, molecular interactions, and biological profile compared to its non-methylated and differently methylated analogs [2].

Why Isorhamnetin (CAS 480-19-3) Cannot Be Interchanged with Quercetin or Other Flavonols


While isorhamnetin shares a flavonol backbone with quercetin, kaempferol, and tamarixetin, the seemingly minor structural variation—a single O-methyl group at the 3′ position—engenders profound and quantifiable differences in its pharmacological selectivity, metabolic stability, and transmembrane transport [1]. This methylation dictates a unique interaction profile with key enzymes like CYP1B1, alters its affinity for efflux transporters such as P-glycoprotein (P-gp), and fundamentally changes its behavior in complex biological systems [2][3]. Consequently, substituting isorhamnetin with its cheaper or more readily available structural analogs will lead to divergent and non-interchangeable experimental outcomes, jeopardizing the integrity and reproducibility of scientific data.

Quantitative Differentiation of Isorhamnetin (CAS 480-19-3) from Structural Analogs: A Head-to-Head Evidence Guide


Isorhamnetin is a Far More Potent CYP1B1 Inhibitor Than Quercetin or Kaempferol (nM Potency)

Isorhamnetin exhibits a remarkably high potency for inhibiting human cytochrome P450 1B1 (CYP1B1), an enzyme implicated in procarcinogen activation and hormone metabolism. This activity is not shared to the same degree by its close analogs [1]. In a direct comparative enzyme kinetics study, isorhamnetin demonstrated an apparent Ki of 3 ± 0.1 nM, making it the most potent inhibitor among the tested flavonol aglycones. This represents a potency advantage over quercetin, which was significantly less effective at inhibiting other CYP1 isoforms, such as CYP1A2, where it showed an apparent Ki of 418 ± 50 nM [1].

CYP1B1 inhibition Chemoprevention Drug metabolism

Isorhamnetin is a Superior Vasodilator in Resistance Arteries Compared to Quercetin

In isolated rat mesenteric resistance vascular beds, a model relevant to blood pressure regulation, isorhamnetin is significantly more potent as a vasodilator than its parent compound, quercetin [1]. The study quantified the vasodilator response as -log IC50. Isorhamnetin's value was 5.89 ± 0.11, indicating a higher potency compared to quercetin's -log IC50 of 5.35 ± 0.15 [1]. This translates to a measurable difference in the concentration required to elicit half-maximal relaxation, with isorhamnetin being effective at a lower dose. Furthermore, in a permeabilized iliac artery model, this trend was even more pronounced, with isorhamnetin (-log IC50 = 5.27 ± 0.15) again showing significantly greater potency than quercetin (-log IC50 = 4.56 ± 0.15) [1].

Vascular pharmacology Vasodilation Hypertension

Isorhamnetin Shows Cell-Type Specific Anti-Proliferative Activity Distinct from Quercetin

A comparative cytotoxicity study in a panel of human bladder cancer cell lines (RT4, SCABER, SV-HUC1, SW780) revealed that isorhamnetin and quercetin have distinctly different and cell-type-dependent anti-proliferative profiles [1]. For instance, in the RT4 cell line, isorhamnetin was considerably more potent (IC50 = 34.26 µM) than quercetin (IC50 = 92.39 µM). Conversely, in the SCABER cell line, quercetin (IC50 = 24.25 µM) was more potent than isorhamnetin (IC50 = 43.21 µM) [1]. This demonstrates that the 3′-O-methylation of isorhamnetin does not simply make it a more or less potent version of quercetin; it fundamentally changes the compound's structure-activity relationship in a cell-context-specific manner.

Anti-proliferative Cancer research Cytotoxicity

Isorhamnetin Differentially Modulates P-glycoprotein (P-gp) ATPase Activity Compared to Quercetin and Kaempferol

The interaction of flavonols with the efflux transporter P-glycoprotein (P-gp) is a key determinant of their bioavailability and tissue distribution. A direct comparative study of Ginkgo biloba flavonols found that while quercetin and kaempferol inhibited P-gp ATPase activity, isorhamnetin uniquely stimulated it [1]. This opposite effect on the transporter's enzymatic function is a clear functional divergence among these structurally related compounds (P<0.05 for isorhamnetin vs. control, Mann-Whitney U test) [1]. This implies that the 3′-O-methyl group confers a distinct mode of interaction with the P-gp substrate binding site, which could have significant implications for its own transport and its potential to cause P-gp-mediated drug-drug interactions.

Pharmacokinetics P-glycoprotein Bioavailability Drug transport

Isorhamnetin is a Weaker Direct Antioxidant in Cell-Free Assays Compared to Quercetin

While both compounds are flavonoids known for antioxidant properties, a direct comparison in cell-free radical scavenging assays shows that quercetin is a significantly more potent direct antioxidant than isorhamnetin [1]. In a DPPH radical scavenging assay, the IC50 of isorhamnetin was 24.61 μmol/L, whereas quercetin had an IC50 of 3.07 μmol/L. Similarly, in an ABTS radical scavenging assay, isorhamnetin's IC50 was 14.54 μmol/L compared to 3.64 μmol/L for quercetin [1]. This ~8-fold and ~4-fold lower potency, respectively, is attributed to the methylation of a hydroxyl group, which reduces the molecule's ability to donate hydrogen atoms and stabilize free radicals. Interestingly, their potency converged in a lipid peroxidation assay (both IC50 = 6.67 μmol/L), highlighting the context-dependent nature of this activity [1].

Antioxidant Free radical scavenging Structure-activity relationship

Quantitatively Justified Application Scenarios for Isorhamnetin (CAS 480-19-3) Procurement


Investigating CYP1B1-Mediated Pathways in Chemoprevention and Toxicology

Based on its nM-level potency and superior selectivity for CYP1B1 inhibition (Ki = 3 ± 0.1 nM) compared to other flavonols like quercetin [1], isorhamnetin is the preferred chemical probe for this enzyme. Its use is indicated in any study where the specific pharmacological or toxicological outcome is mediated by CYP1B1 activity. Procuring isorhamnetin, rather than a general flavonol mix or a less potent analog, ensures that observed effects can be confidently attributed to the inhibition of this specific target at physiologically relevant concentrations.

Studying Vascular Reactivity and Hypertension in Ex Vivo Models

Isorhamnetin's uniquely high potency in inducing vasodilation in resistance arteries (-log IC50 = 5.89 ± 0.11) makes it a valuable tool for vascular pharmacology research [2]. Its significantly stronger effect than quercetin in the mesenteric bed provides a more robust signal for studying mechanisms of action in blood pressure regulation. Procurement should be prioritized by groups using isolated vessel or perfusion models to investigate novel pathways in vascular smooth muscle relaxation.

Profiling Cell-Type Specific Anti-Proliferative Effects in Cancer Research

Given that isorhamnetin exhibits a distinct, cell-context-dependent anti-proliferative profile that is non-interchangeable with quercetin [3], it is an essential compound for researchers conducting focused screening panels against various cancer cell lines. The data showing 2.7-fold higher potency than quercetin in RT4 bladder cancer cells, but 1.8-fold lower potency in SCABER cells, justifies its inclusion as a discrete entity for discovering novel structure-activity relationships and identifying specific cancer subtypes that may be uniquely susceptible to 3′-O-methylated flavonols.

Elucidating P-glycoprotein-Mediated Drug Transport and Efflux

Isorhamnetin's unique ability to stimulate P-gp ATPase activity, in stark contrast to the inhibitory effects of quercetin and kaempferol [4], designates it as a specialized tool compound for transporter biology. It is ideally suited for experiments designed to probe the functional dynamics of P-gp, study the structure-activity relationships of substrate-transporter interactions, or investigate the potential for flavonoid-mediated drug-drug interactions via efflux pump modulation. Its distinct mechanism of action provides an orthogonal approach compared to using standard P-gp inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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